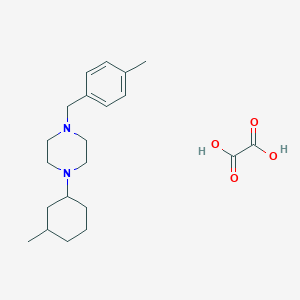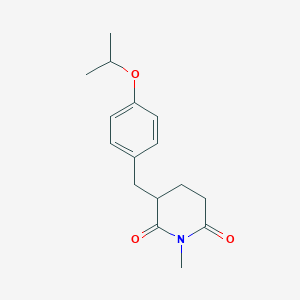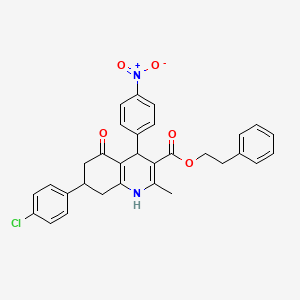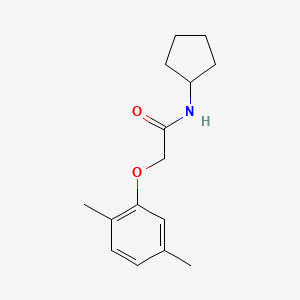
1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate, also known as MBMC, is a novel psychoactive substance that belongs to the class of piperazine derivatives. It has gained popularity in recent years as a recreational drug due to its euphoric and stimulant effects. However, MBMC has also shown potential in scientific research for its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of neurotransmitter release and receptor binding. 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its euphoric and stimulant effects. 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has also been found to bind to various receptors such as serotonin and adrenergic receptors, which may further contribute to its psychoactive effects.
Biochemical and Physiological Effects
1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been shown to have various biochemical and physiological effects in animal models. In rats, 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to increase locomotor activity and induce hyperthermia. 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has also been shown to increase heart rate and blood pressure in rats. In vitro studies have shown that 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate can inhibit the reuptake of dopamine and norepinephrine, which may contribute to its stimulant effects.
Advantages and Limitations for Lab Experiments
1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has several advantages for lab experiments, such as its relatively high potency and selectivity for certain receptors. However, 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate also has several limitations, such as its potential for abuse and toxicity. Researchers should exercise caution when handling and administering 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate, and should follow proper safety protocols.
Future Directions
There are several future directions for 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate research. One potential direction is to investigate the long-term effects of 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate use on the brain and behavior. Another direction is to explore the potential therapeutic applications of 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate, such as for the treatment of depression or attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate and its interactions with various receptors in the brain.
Synthesis Methods
The synthesis of 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate involves the reaction of 1-(4-methylbenzyl)piperazine with 3-methylcyclohexanone in the presence of a reducing agent and an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate. The purity and yield of 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate can be improved by using various purification techniques such as recrystallization and chromatography.
Scientific Research Applications
1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been studied for its potential use in various scientific fields such as neuroscience, pharmacology, and toxicology. In neuroscience, 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been shown to enhance dopamine and norepinephrine release in the brain, which may contribute to its stimulant effects. In pharmacology, 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been tested for its ability to bind to various receptors such as serotonin and adrenergic receptors. In toxicology, 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been evaluated for its acute and chronic toxicity in animal models.
properties
IUPAC Name |
1-(3-methylcyclohexyl)-4-[(4-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2.C2H2O4/c1-16-6-8-18(9-7-16)15-20-10-12-21(13-11-20)19-5-3-4-17(2)14-19;3-1(4)2(5)6/h6-9,17,19H,3-5,10-15H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYLDICYCSCMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)methyl]piperazine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5144818.png)


![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B5144842.png)
![3-[(2,3-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5144855.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5144862.png)


![ethyl 5-acetyl-4-methyl-2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5144886.png)
![2-(4-butoxyphenyl)-5-(4-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5144893.png)
![diethyl 5-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5144896.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B5144898.png)
![2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5144902.png)
